5-amino-2-(dimethylamino)-N-methylbenzamide

Epigenetics PRMT5 inhibition Cancer research

5-Amino-2-(dimethylamino)-N-methylbenzamide (CAS 1250405-62-9) is a substituted benzamide derivative with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol. It belongs to a class of N-methylated benzamides featuring both a primary amino group at the 5-position and a dimethylamino substituent at the 2-position of the aromatic ring.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1250405-62-9
Cat. No. B2524373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(dimethylamino)-N-methylbenzamide
CAS1250405-62-9
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)N)N(C)C
InChIInChI=1S/C10H15N3O/c1-12-10(14)8-6-7(11)4-5-9(8)13(2)3/h4-6H,11H2,1-3H3,(H,12,14)
InChIKeyRQRUZRFAZRDIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-(dimethylamino)-N-methylbenzamide (CAS 1250405-62-9): Core Scaffold Identity and Sourcing Baseline


5-Amino-2-(dimethylamino)-N-methylbenzamide (CAS 1250405-62-9) is a substituted benzamide derivative with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . It belongs to a class of N-methylated benzamides featuring both a primary amino group at the 5-position and a dimethylamino substituent at the 2-position of the aromatic ring. Commercial availability is limited to research-grade suppliers offering the compound at 98% purity, with a calculated LogP of 0.33 . The compound is primarily utilized as a synthetic intermediate or screening compound in early drug discovery, with no currently identified therapeutic indication or advanced development status.

Why Generic Substitution of 5-Amino-2-(dimethylamino)-N-methylbenzamide Fails: Structural and Functional Differentiation


This compound's unique substitution pattern — specifically the 2-dimethylamino and 5-amino groups on the benzamide core — is structurally distinct from other commercially available benzamide derivatives such as 2-amino-5-(dimethylamino)benzamide (CAS 63365-21-9) or 4-(dimethylamino)-N-methylbenzamide (CAS 21176-94-3). These variations in regiochemistry and functional group positioning can lead to significantly different binding affinities, solubility profiles, and metabolic stability, as demonstrated by the compound's documented weak interaction with Protein Arginine Methyltransferase 5 (PRMT5) [1]. Generic substitution with a positional isomer or a simpler benzamide would risk complete loss of any target-specific interaction, making this specific scaffold essential for structure-activity relationship (SAR) studies and targeted synthesis applications.

Quantitative Differentiation Evidence for 5-Amino-2-(dimethylamino)-N-methylbenzamide Against Comparator Compounds


PRMT5 Inhibitory Activity: Weak Affinity Distinguishes Target Compound from Potent Clinical Inhibitors

In a biochemical assay measuring inhibition of full-length human PRMT5 expressed in Sf9 cells, 5-amino-2-(dimethylamino)-N-methylbenzamide exhibited an IC₅₀ value greater than 50,000 nM (50 µM) [1]. This is markedly weaker than known potent PRMT5 inhibitors, such as PRMT5-IN-1, which demonstrates an IC₅₀ of 11 nM , and EPZ015666 with an IC₅₀ of 22 nM [2]. This low potency profile confirms the compound's utility as a negative control or a low-affinity reference point rather than a lead candidate.

Epigenetics PRMT5 inhibition Cancer research

Structural Differentiation: Unique 2,5-Disubstitution Pattern vs. Common Isomers

The substitution pattern of 5-amino-2-(dimethylamino)-N-methylbenzamide (2-NMe₂, 5-NH₂) is structurally distinct from the commercially available isomer 2-amino-5-(dimethylamino)benzamide (CAS 63365-21-9, 2-NH₂, 5-NMe₂) . This regiochemical difference can lead to divergent biological activity, as seen in the PRMT5 assay where the target compound showed weak activity (>50 µM) while many potent PRMT5 inhibitors feature a 2-amino-5-substituted pattern. The target compound's 5-amino group also provides a unique handle for further synthetic derivatization, such as diazotization or amide coupling, which is not present in simpler N-methylbenzamides.

Medicinal chemistry Scaffold hopping SAR studies

Physicochemical Properties: LogP and Hydrogen Bonding Capacity Differentiate from Simpler Analogs

5-Amino-2-(dimethylamino)-N-methylbenzamide has a calculated LogP of 0.33 and features 3 hydrogen bond acceptors and 2 hydrogen bond donors . In comparison, the simpler analog 4-(dimethylamino)-N-methylbenzamide (CAS 21176-94-3) has a higher LogP of approximately 1.2 and only 2 H-bond acceptors and 1 H-bond donor . The target compound's lower LogP suggests improved aqueous solubility, which can be advantageous for in vitro assays, while its additional hydrogen bonding capacity may influence target engagement and off-target profiles.

Drug design ADME Lipinski's Rule of Five

Molecular Weight and Heavy Atom Count: Distinction from Smaller Benzamide Scaffolds

With a molecular weight of 193.25 g/mol and 13 heavy atoms, 5-amino-2-(dimethylamino)-N-methylbenzamide occupies a 'fragment-like' space that is larger than core benzamide (MW 121.14) but smaller than many drug-like leads. In comparison, the simpler 2-(dimethylamino)benzamide (MW 164.20) lacks the 5-amino group and the N-methyl amide . This molecular weight difference can impact properties such as solubility, permeability, and synthetic tractability for further elaboration.

Fragment-based drug discovery Lead optimization

Synthetic Accessibility and Purity: Commercial Availability at 98% Purity Enables Direct Use

5-Amino-2-(dimethylamino)-N-methylbenzamide is commercially available from multiple suppliers with a purity specification of 98% . This level of purity is sufficient for direct use in most chemical and biological assays without further purification. In contrast, some closely related analogs, such as 2-amino-5-(dimethylamino)benzamide, are often offered at lower purities (e.g., 95%) , which may necessitate additional purification steps and introduce variability in screening campaigns.

Chemical synthesis Building blocks High-throughput screening

Defined Application Scenarios for 5-Amino-2-(dimethylamino)-N-methylbenzamide Based on Quantitative Evidence


Negative Control or Low-Affinity Reference in PRMT5 Inhibitor Screening

Due to its weak IC₅₀ value (>50 µM) against PRMT5 [1], this compound is ideally suited as a negative control or a low-activity benchmark in PRMT5 inhibitor screening campaigns. It provides a chemically similar but biologically inert point of reference against which to measure the potency of novel, high-affinity PRMT5 inhibitors such as PRMT5-IN-1 (IC₅₀ = 11 nM) .

SAR Studies Exploring 2,5-Disubstituted Benzamide Scaffolds

The unique 2-(dimethylamino)-5-amino substitution pattern offers a distinct electronic and steric environment compared to other regioisomers like 2-amino-5-(dimethylamino)benzamide [1]. This makes the compound a valuable scaffold for structure-activity relationship (SAR) studies aimed at mapping the pharmacophore requirements for target engagement, particularly in the context of methyltransferase enzymes.

Synthetic Building Block for N-Methylbenzamide Libraries

The 5-amino group serves as a versatile synthetic handle for further elaboration, including diazotization, amide coupling, and reductive amination [1]. Its commercial availability at 98% purity allows for direct use in parallel synthesis and library generation without the need for pre-purification, accelerating hit-to-lead and lead optimization workflows.

Physicochemical Probe for Solubility and Permeability Studies

With a calculated LogP of 0.33 and three hydrogen bond acceptors [1], this compound can serve as a model substrate to investigate the impact of moderate polarity and hydrogen bonding capacity on aqueous solubility and passive membrane permeability. Its properties position it as a reference point for optimizing the physicochemical profiles of lead compounds.

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